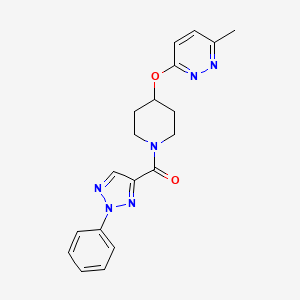
(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The piperidine moiety present in this compound is known for its role in anticancer activity. Piperidine derivatives are being explored for their potential to inhibit cancer cell growth and metastasis. This compound could be part of novel therapeutic agents targeting specific cancer pathways .
Antimicrobial and Antifungal Agents
Compounds with a piperidine structure have shown effectiveness as antimicrobial and antifungal agents. Research into the specific activity of this compound could lead to the development of new drugs to combat resistant strains of bacteria and fungi .
Antiviral Applications
The structural complexity of this compound makes it a candidate for antiviral drug development. Its unique molecular framework could interfere with viral replication processes, offering a new approach to treating viral infections .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are commonly used in pain relief and anti-inflammatory medications. This compound’s specific binding affinities could be harnessed to create more effective and targeted analgesic and anti-inflammatory treatments .
Neurodegenerative Disease Treatment
The compound’s ability to cross the blood-brain barrier due to its piperidine component may make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where modulation of neural pathways is required .
Antihypertensive Medications
Piperidine structures are found in several antihypertensive drugs. This compound could contribute to the development of new medications that regulate blood pressure more effectively with fewer side effects .
Antipsychotic Medications
Due to the presence of the piperidine ring, this compound may have applications in the field of psychiatry, particularly in the development of new antipsychotic drugs that target specific neurotransmitter systems .
Anticoagulant Properties
Research into the anticoagulant properties of piperidine derivatives is ongoing. This compound could potentially be used to create safer anticoagulants that reduce the risk of bleeding complications .
Safety and Hazards
Specific safety and hazard information for this compound is not provided in the available literature. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
While specific future directions for this compound are not provided in the available literature, there is ongoing research into piperidone analogs and their potential applications . This suggests that further study into the properties and potential uses of this compound could be a valuable area of research.
Wirkmechanismus
Pyridazines
are a class of organic compounds with a six-membered ring with two nitrogen atoms in positions 1 and 2 . They are known to have various biological activities, but the specific activity can greatly depend on the other functional groups present in the molecule .
Triazoles
, on the other hand, are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Eigenschaften
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-7-8-18(22-21-14)27-16-9-11-24(12-10-16)19(26)17-13-20-25(23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYNKPBPPZIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

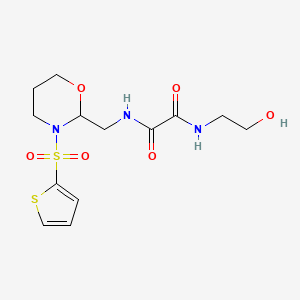
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2943372.png)
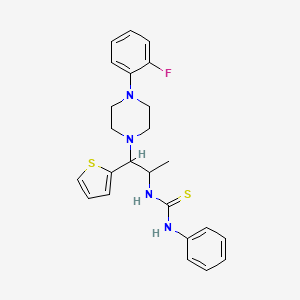
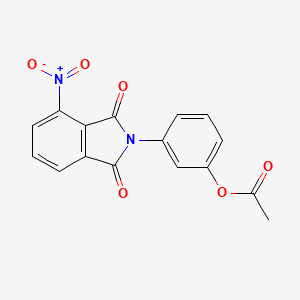
![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2943377.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)
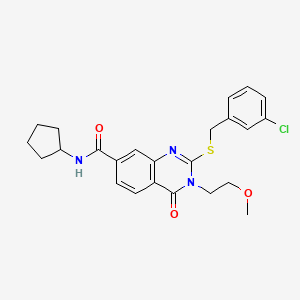

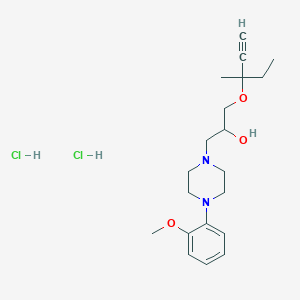
![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)

